molecular formula C7H5FN2O B14511027 1-Propargyl-5-fluoropyrimidin-2-one CAS No. 63331-27-1

1-Propargyl-5-fluoropyrimidin-2-one

Cat. No.: B14511027
CAS No.: 63331-27-1
M. Wt: 152.13 g/mol
InChI Key: IRSCIZCDJDSMAO-UHFFFAOYSA-N
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Description

1-Propargyl-5-fluoropyrimidin-2-one is a fluorinated pyrimidine derivative known for its significant biological activity. This compound has been studied for its potential in various scientific fields, including medicinal chemistry and cancer research. Its unique structure, featuring a propargyl group and a fluorine atom, contributes to its distinct chemical and biological properties .

Preparation Methods

One common method includes the reaction of 5-fluoropyrimidin-2-one with propargyl bromide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propargyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 1-propargyl-5-fluoropyrimidin-2-one involves its interaction with tubulin, leading to metaphase arrest in cell division. The compound competes with colchicine for binding to tubulin, inhibiting microtubule formation and thus preventing cell division . This mechanism is crucial for its potential use in cancer therapy, as it can halt the proliferation of cancer cells.

Comparison with Similar Compounds

1-Propargyl-5-fluoropyrimidin-2-one can be compared with other halogen-substituted pyrimidin-2-ones, such as:

  • 1-Propargyl-5-chloropyrimidin-2-one
  • 1-Propargyl-5-bromopyrimidin-2-one
  • 1-Propargyl-5-iodopyrimidin-2-one

These compounds also exhibit metaphase arresting properties but differ in their potency and specific biological activities. The fluorine-substituted derivative is unique due to its specific interaction with tubulin and its potential to generate 5-fluorouracil .

Properties

CAS No.

63331-27-1

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

5-fluoro-1-prop-2-ynylpyrimidin-2-one

InChI

InChI=1S/C7H5FN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2

InChI Key

IRSCIZCDJDSMAO-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=NC1=O)F

Origin of Product

United States

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